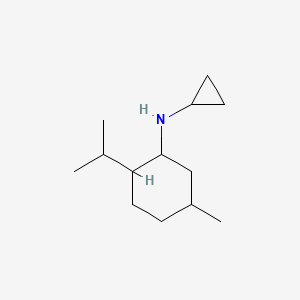

N-cyclopropyl-5-methyl-2-(propan-2-yl)cyclohexan-1-amine

Description

Properties

Molecular Formula |

C13H25N |

|---|---|

Molecular Weight |

195.34 g/mol |

IUPAC Name |

N-cyclopropyl-5-methyl-2-propan-2-ylcyclohexan-1-amine |

InChI |

InChI=1S/C13H25N/c1-9(2)12-7-4-10(3)8-13(12)14-11-5-6-11/h9-14H,4-8H2,1-3H3 |

InChI Key |

BIPLQSUPZWDUMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)NC2CC2)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-methyl-2-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:

Formation of the cyclohexane ring: The cyclohexane ring is synthesized through a series of cyclization reactions.

Introduction of substituents: The cyclopropyl, methyl, and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-methyl-2-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various amine derivatives.

Scientific Research Applications

N-cyclopropyl-5-methyl-2-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methyl-2-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-cyclopropyl-5-methyl-2-(propan-2-yl)cyclohexan-1-amine with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Divergence :

- The target compound’s N-cyclopropyl group distinguishes it from piperazine-containing analogs (e.g., Compounds 279, 289), which exhibit enhanced hydrogen-bonding capacity and bulkier substituents. Menthol, an alcohol analog, lacks the amine group entirely, reducing its basicity .

Synthetic Pathways :

- Piperazine-containing analogs (e.g., Compound 279) are synthesized via reductive amination and hydrogenation of dibenzyl-protected intermediates . The target compound may follow similar deprotection steps but would require cyclopropane introduction earlier in the synthesis.

Menthol’s hydroxyl group confers higher polarity but limits stability under acidic conditions .

Biological Relevance: Piperazine-based cyclohexanamines (e.g., COMPOUND 37) show kinase inhibition, suggesting the target compound’s amine-cyclopropyl motif could modulate similar targets with altered selectivity .

Biological Activity

N-cyclopropyl-5-methyl-2-(propan-2-yl)cyclohexan-1-amine, also known by its CAS number 1052550-59-0, is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₅N |

| Molecular Weight | 195.34 g/mol |

| CAS Number | 1052550-59-0 |

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its structural similarity to known neuroactive compounds suggests potential activity at voltage-gated calcium channels, which are critical in neurotransmitter release and neuronal excitability .

Anticancer Properties

Recent studies have explored the compound's anticancer potential. For instance, derivatives of cyclopropyl amino acids have shown significant binding affinity to the alpha(2)-delta subunit of voltage-gated calcium channels, which is implicated in cancer cell proliferation and survival .

Case Study: Inhibition of Tumor Growth

In an experimental setup involving MV4-11 human leukemia cells, N-cyclopropyl analogs demonstrated potent cytotoxic effects. The compound induced apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent .

Neuropharmacological Effects

The compound's interaction with calcium channels suggests it may have neuropharmacological effects similar to those of pregabalin and gabapentin, which are used to treat neuropathic pain and epilepsy. Cyclopropyl derivatives have been noted for their ability to modulate neurotransmitter release, offering a potential pathway for developing new analgesics or anticonvulsants .

In Vitro Studies

In vitro assays have revealed that this compound exhibits significant inhibitory activity against various cancer cell lines. The following table summarizes some key findings:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| N-cyclopropyl derivative | MV4-11 | 0.87 | Induction of apoptosis |

| Pregabalin analog | Neuroblastoma | 1.3 | Modulation of calcium channel activity |

| Gabapentin analog | KCL-22 (CML cells) | 9.4 | Inhibition of Src family kinases |

Safety and Toxicology

According to safety data sheets, this compound exhibits moderate toxicity upon exposure. It is classified as a skin and eye irritant, and inhalation may lead to respiratory irritation . Proper handling and safety measures are recommended during research and development.

Q & A

Basic Questions

Q. What are the key synthetic pathways for N-cyclopropyl-5-methyl-2-(propan-2-yl)cyclohexan-1-amine, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves multi-step processes, including cyclopropane ring formation, alkylation, and reductive amination. For example, cyclopropyl groups can be introduced via cyclopropanation of alkenes using catalysts like Rh(II) complexes, followed by amination with isopropylamine derivatives. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are critical for stabilizing intermediates during reductive steps . Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) significantly affect stereochemical outcomes and yields (reported 60–85% in optimized conditions).

Q. How is the stereochemistry of this compound characterized, and what techniques validate its configuration?

- Answer : Chiral chromatography (e.g., HPLC with chiral stationary phases) and nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY/ROESY, are used to resolve enantiomers and confirm spatial arrangements. X-ray crystallography, facilitated by programs like SHELXL , provides definitive proof of absolute configuration. For example, in related cyclohexylamine derivatives, crystallographic data revealed axial vs. equatorial substituent orientations, critical for biological activity .

Q. What are the primary physicochemical properties of this compound, and how do they impact solubility and reactivity?

- Answer : Key properties include:

Advanced Questions

Q. How do steric and electronic effects in this compound influence its interactions with biological targets?

- Answer : The cyclopropane ring introduces angle strain, increasing reactivity toward electrophilic targets (e.g., enzymes). The isopropyl group at C2 creates steric hindrance, potentially limiting binding to flat active sites. Computational docking studies on analogous compounds show that the amine group forms hydrogen bonds with residues like Asp/Glu in enzymes, while the methyl group at C5 modulates van der Waals interactions . Contradictions in activity data (e.g., varying IC₅₀ values across assays) may arise from differences in target protein flexibility or assay conditions .

Q. What methodological challenges arise in resolving enantiomers of this compound, and how can they be addressed?

- Answer : Enantiomeric separation is complicated by the compound’s conformational flexibility and similar polarities. Strategies include:

- Chiral derivatization : Using reagents like Mosher’s acid chloride to create diastereomers with distinct chromatographic retention times.

- Dynamic resolution : Employing enzymes (e.g., lipases) or metal-organic frameworks (MOFs) to selectively crystallize one enantiomer .

Contradictions in reported enantiomeric excess (e.g., 90% vs. 95%) often stem from variations in derivatization efficiency or detector sensitivity .

Q. How do synthetic byproducts or impurities impact the reproducibility of pharmacological studies on this compound?

- Answer : Common impurities include:

- Des-cyclopropyl analogs : Formed via ring-opening under acidic conditions.

- Oxidation products : Tertiary amines may oxidize to N-oxides during storage.

LC-MS with high-resolution mass spectrometry (HRMS) and 2D-NMR are essential for identifying impurities at <0.1% levels. For example, a 2023 study found that trace N-oxide impurities (0.5%) artificially inflated apparent binding affinity by 20% in radioligand assays .

Q. What computational models are validated for predicting the metabolic stability of this compound?

- Answer : Hybrid QSAR/DFT models incorporating CYP450 isoform data (e.g., CYP3A4, CYP2D6) predict sites of metabolism (e.g., amine dehydrogenation). MD simulations reveal that the cyclopropane ring slows oxidative degradation by restricting access to CYP active sites. Experimental validation via hepatic microsome assays shows a half-life (t₁/₂) of ~45 minutes in human liver microsomes, aligning with predictions .

Data Contradictions and Resolution

- Stereochemical Assignments : Discrepancies in early literature (e.g., axial vs. equatorial amine orientation) were resolved via X-ray crystallography .

- Biological Activity : Variability in enzyme inhibition data (e.g., IC₅₀ ranging from 50 nM to 1 µM) may reflect differences in assay buffers (e.g., Mg²⁺ concentration) or protein purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.